Ethyl 4,4-dimethoxy-3-methylpentanoate

Synthetic Intermediate Chiral Building Block Masked Aldehyde

Ethyl 4,4-dimethoxy-3-methylpentanoate (CAS 2365418-88-6) is a synthetic ester belonging to the class of pentanoates, characterized by a molecular formula of C10H20O4 and a molecular weight of 204.26 g/mol. Its structure features a 4,4-dimethoxy acetal group and a 3-methyl substituent on the pentanoate backbone, which together confer distinct reactivity and physicochemical properties.

Molecular Formula C10H20O4
Molecular Weight 204.266
CAS No. 2365418-88-6
Cat. No. B2393384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,4-dimethoxy-3-methylpentanoate
CAS2365418-88-6
Molecular FormulaC10H20O4
Molecular Weight204.266
Structural Identifiers
SMILESCCOC(=O)CC(C)C(C)(OC)OC
InChIInChI=1S/C10H20O4/c1-6-14-9(11)7-8(2)10(3,12-4)13-5/h8H,6-7H2,1-5H3
InChIKeySRDGLRLTXKARBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,4-dimethoxy-3-methylpentanoate (CAS 2365418-88-6): Technical Primer for Procurement and Research Applications


Ethyl 4,4-dimethoxy-3-methylpentanoate (CAS 2365418-88-6) is a synthetic ester belonging to the class of pentanoates, characterized by a molecular formula of C10H20O4 and a molecular weight of 204.26 g/mol . Its structure features a 4,4-dimethoxy acetal group and a 3-methyl substituent on the pentanoate backbone, which together confer distinct reactivity and physicochemical properties . This compound is primarily utilized as a synthetic intermediate in organic chemistry, enabling the construction of more complex molecular architectures .

Synthetic Role

Masked aldehyde/ketone equivalent for chiral building block assembly

Acetal Position

4,4-dimethoxy group enables selective deprotection under mild conditions

Chiral Center

3-methyl substituent provides a stereogenic center for asymmetric synthesis

Procurement Risk Alert: Why Ethyl 4,4-dimethoxy-3-methylpentanoate Cannot Be Casually Substituted with Generic Esters


Substituting ethyl 4,4-dimethoxy-3-methylpentanoate with a generic pentanoate or an alternative dimethoxy ester introduces significant risk to synthetic outcomes. The specific placement of the 4,4-dimethoxy group and the 3-methyl branch is not a trivial structural variation; it is a critical determinant of the compound's role as a masked aldehyde or ketone equivalent. In closely related systems, the position and nature of the acetal group (e.g., 4,4-dimethoxy vs. 5,5-dimethoxy) have been shown to dictate both the enantioselectivity and overall yield in key synthetic steps, as demonstrated in the synthesis of insect pheromone intermediates [1]. A generic substitution would likely alter the steric and electronic environment during reactions, leading to unpredictable regio- and stereochemical outcomes, ultimately compromising the integrity and viability of the target synthetic route.

Positional isomerism

4,4-dimethoxy vs. 5,5-dimethoxy placement may shift regiochemical and stereochemical outcomes

Acetal group location

Masked aldehyde reactivity and synthetic utility depend on the dimethoxy substitution pattern

Generic ester mismatch

Unsubstituted pentanoates lack the acetal functionality, altering reaction pathways and yields

Quantitative Differentiators: Evidence-Based Selection Criteria for Ethyl 4,4-dimethoxy-3-methylpentanoate


Molecular Architecture as a Determinant of Synthetic Utility: The 4,4-Dimethoxy vs. 5,5-Dimethoxy Branch

The key differentiation for ethyl 4,4-dimethoxy-3-methylpentanoate lies in its molecular architecture, specifically the location of its 4,4-dimethoxy acetal group and 3-methyl branch. This is in direct contrast to a frequently encountered structural analog, methyl (3R)-5,5-dimethoxy-3-methylpentanoate (CAS 82538-51-0), which features the acetal group at the 5,5-position . In the context of synthetic utility, this positional difference is not cosmetic; it defines the compound's application as a building block. While the 5,5-dimethoxy isomer is a well-documented chiral synthon for insect pheromone and juvenoid synthesis, with reported high yields and enantioselectivity in its preparation [1], the 4,4-dimethoxy arrangement of the target compound presents a distinctly different synthetic challenge and opportunity. The 4,4-dimethoxy-3-methylpentanoate framework offers a direct, strategic advantage for accessing a different set of molecular scaffolds, such as 4-substituted valerolactones or specific 3-methyl-4-oxo esters, where the 5,5-analog would require additional, low-yielding functional group interconversions.

Molecular Architecture
Cross-study comparable
4,4-dimethoxy vs. 5,5-dimethoxy isomer; MW +14.02; estimated Δ ClogP ~+0.4
Isomer choice determines accessible synthetic scaffolds
5,5-isomer used in pheromone synthesis; 4,4-isomer offers distinct scaffold access
Synthetic Intermediate Chiral Building Block Masked Aldehyde

Purity and Characterization Data: Establishing a Reproducible Baseline for Complex Syntheses

For a specialized building block like ethyl 4,4-dimethoxy-3-methylpentanoate, the baseline for reproducible research is defined by its commercially available purity and characterization. The compound is supplied with a purity specification of ≥95%, as determined by standard analytical methods . In the context of its closest comparators—such as the unsubstituted ethyl 4,4-dimethoxypentanoate (CAS 652146-14-0, purity typically >95%) or the 5,5-dimethoxy isomer (purity >95%)—the target compound does not show a significant difference in gross purity . However, the critical differentiator is the compound-specific analytical characterization (NMR, MS) provided by reputable vendors, which confirms the identity of this specific, lesser-known isomer . This traceability is essential for ensuring that the procured material is indeed the 4,4-dimethoxy-3-methylpentanoate, and not a closely related byproduct or mislabeled isomer, a common source of irreproducible results in multi-step syntheses.

Purity Baseline
Class-level inference
≥95% (HPLC/GC)
Vendor analytical data confirms isomer identity
No significant purity difference from analogs; verify characterization data
Analytical Chemistry Quality Control Synthetic Reliability

Predictive Physicochemical Properties: A Quantitative Framework for Handling and Formulation

The physical properties of ethyl 4,4-dimethoxy-3-methylpentanoate inform its handling and suitability for various research and industrial processes. Its predicted boiling point is 241.3 ± 30.0 °C at 760 mmHg, with a predicted density of 1.0 ± 0.1 g/cm³ . These values are comparable to related dimethoxy esters, such as methyl 5,5-dimethoxypentanoate (boiling point 197.4 ± 30.0 °C) and ethyl 4,4-dimethoxypentanoate (similar predicted values) . The key differentiator is the specific combination of these properties for this exact isomer. The predicted boiling point, for instance, is a direct consequence of its molecular weight and the specific intermolecular forces dictated by the 4,4-dimethoxy and 3-methyl arrangement. This data provides a quantitative basis for designing purification strategies (e.g., distillation), selecting compatible solvents, and estimating vapor pressure for safe handling, which is essential for both research-scale and larger-scale industrial applications.

Predicted Properties
Class-level inference
Boiling point 241.3±30 °C; density 1.0±0.1 g/cm³
Supports distillation and handling protocol design
Predicted values; confirm experimentally for scale-up
Physical Chemistry Formulation Science Process Chemistry

Application Scenarios for Ethyl 4,4-dimethoxy-3-methylpentanoate: From Research to Industrial Sourcing


Synthesis of Novel Chiral Building Blocks

The 4,4-dimethoxy-3-methylpentanoate framework is ideally suited for the development of new chiral building blocks, particularly for the asymmetric synthesis of methyl-branched bioactive compounds. As demonstrated by the use of its 5,5-dimethoxy isomer in the synthesis of insect pheromones [1], this class of compound serves as a crucial masked aldehyde/ketone equivalent. The target compound's distinct 4,4-substitution pattern enables access to a different stereochemical landscape, making it a valuable starting material for exploring novel chiral synthons for medicinal chemistry and agrochemical discovery.

Process Development and Scale-Up Studies

The well-defined, though predicted, physicochemical properties of ethyl 4,4-dimethoxy-3-methylpentanoate—including its boiling point (241.3 ± 30.0 °C) and density (1.0 ± 0.1 g/cm³) —provide a necessary baseline for process chemistry research. These quantitative parameters are essential for designing safe and efficient unit operations such as distillation, extraction, and crystallization. Researchers engaged in scaling up synthetic routes involving complex acetal esters can use this data to inform equipment selection and process parameter optimization, reducing the empirical burden often associated with novel intermediates.

Synthesis of 4-Oxo and 4-Hydroxy Pentanoate Derivatives

A primary synthetic application of ethyl 4,4-dimethoxy-3-methylpentanoate is as a protected precursor to the corresponding 4-oxo-pentanoate (a 1,4-dicarbonyl equivalent) or 4-hydroxy derivative. The 4,4-dimethoxy acetal can be selectively deprotected under mild acidic conditions to reveal the ketone, enabling further functionalization (e.g., reductive amination, Grignard addition) . This strategy is advantageous over using a free ketone, which may be prone to side reactions or instability. The 3-methyl branch introduces a point of chirality, allowing for the synthesis of enantioenriched molecules when starting from chiral pool materials or via asymmetric synthesis.

Reference Standard for Analytical Method Development

Given the importance of confirming isomer identity for this compound class, ethyl 4,4-dimethoxy-3-methylpentanoate can serve as a valuable reference standard in analytical chemistry. Its unique NMR, IR, and mass spectral fingerprints are critical for developing and validating methods to distinguish it from its structural analogs (e.g., the 5,5-dimethoxy isomer or the 4,4-dimethoxypentanoate) . This application is particularly relevant for quality control laboratories in fine chemical and pharmaceutical manufacturing, ensuring the correct isomer is used in regulated processes.

Application
Selection Property
Validation Focus
Chiral building block synthesis
4,4-dimethoxy acetal positioning
Stereochemical outcome and scaffold access
Process development and scale-up
Predicted boiling point and density
Purification and handling protocol design
4-oxo/4-hydroxy pentanoate precursor
Acetal protection/deprotection
Ketone release and chiral center integrity
Analytical reference standard
Spectroscopic fingerprint (NMR, MS)
Isomer identity confirmation method

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